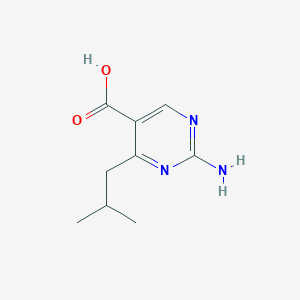
4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C10H12N2O2S. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopropyl group at the 4-position and a methylthio group at the 2-position of the pyrimidine ring, along with a carboxylic acid group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The process would likely include the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound can be synthesized using various chemical reactions, including cyclization, substitution, and oxidation reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The compound can be reduced to remove the carboxylic acid group, resulting in the formation of a corresponding alcohol or amine.
Substitution: The methylthio group can be substituted with other functional groups, such as halides or other sulfur-containing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) and halogenating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Halogenated derivatives, sulfur-containing derivatives.
Applications De Recherche Scientifique
4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate: A related ester derivative.
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: A similar compound with a methyl group instead of a cyclopropyl group.
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: A compound with a trifluoromethyl group instead of a methylthio group.
Uniqueness: 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to its combination of the cyclopropyl and methylthio groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
4-cyclopropyl-2-methylsulfanylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-14-9-10-4-6(8(12)13)7(11-9)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFYHBAGRTYOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7960981.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)benzoate](/img/structure/B7960987.png)









![2-({2-Methylimidazo[1,2-a]pyridin-8-yl}oxy)acetic acid hydrochloride](/img/structure/B7961072.png)
![2-Methylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B7961080.png)

